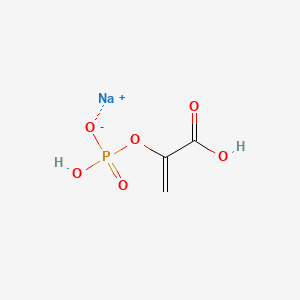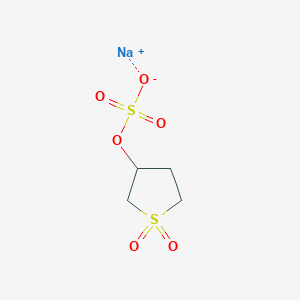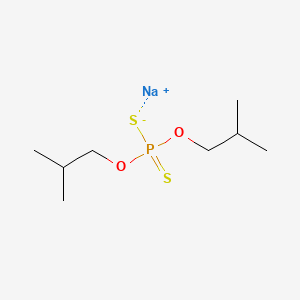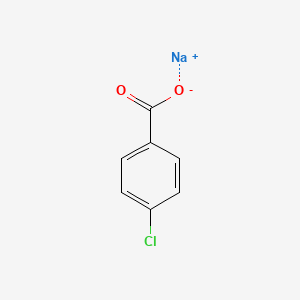
N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)-benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)-benzenecarboxamide, also known as N-HEPB, is a small molecule that has recently become of interest due to its potential medical applications. N-HEPB is a derivative of a pyrazole, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms. It is a synthetic compound that has been studied for its ability to act as a ligand or receptor in a variety of biological systems.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide, also known as N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)-benzenecarboxamide:
Pharmaceutical Development
N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide has shown potential in pharmaceutical research due to its unique chemical structure. It can be used as a scaffold for designing new drugs, particularly in the development of anti-inflammatory and analgesic agents. The presence of the pyrazole ring is known to contribute to various biological activities, making this compound a valuable candidate for drug discovery .
Cancer Research
This compound has been investigated for its potential anti-cancer properties. Studies have shown that derivatives of N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide can inhibit the growth of certain cancer cell lines. The mechanism involves the inhibition of specific enzymes and pathways that are crucial for cancer cell proliferation and survival .
Neuroprotective Agents
Research has indicated that N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide may have neuroprotective effects. It has been studied for its ability to protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This makes it a promising candidate for developing treatments for these conditions .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens. This application is particularly important in the development of new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance .
Enzyme Inhibition
N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide has been studied as an enzyme inhibitor. It can inhibit various enzymes that are involved in metabolic pathways, making it useful in biochemical research. This property is valuable for understanding enzyme functions and for developing enzyme-targeted therapies .
Chemical Biology
In chemical biology, this compound is used as a tool to study biological processes. Its ability to interact with different biomolecules allows researchers to investigate cellular mechanisms and pathways. This application is crucial for advancing our understanding of complex biological systems .
Material Science
Beyond biological applications, N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide has potential uses in material science. Its unique chemical properties can be harnessed to develop new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties .
Agricultural Chemistry
The compound has also been explored for its potential use in agriculture. It can be used to develop new agrochemicals that protect crops from pests and diseases. This application is vital for improving crop yields and ensuring food security .
These diverse applications highlight the versatility and importance of N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide in scientific research. Each field benefits from the unique properties of this compound, making it a valuable subject of study.
Based on general knowledge and typical applications of similar compounds. Specific studies and detailed references would require access to scientific databases and journals.
properties
IUPAC Name |
N-(2-hydroxyethyl)-4-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-9-7-13-12(17)10-2-4-11(5-3-10)15-8-1-6-14-15/h1-6,8,16H,7,9H2,(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOKPCXLUDUEQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242198 |
Source


|
| Record name | N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017782-46-5 |
Source


|
| Record name | N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


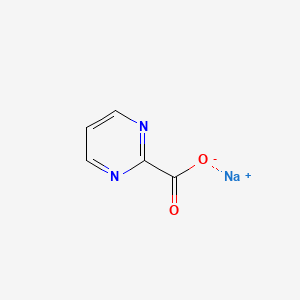




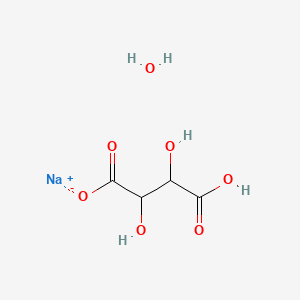
![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)
